molecular formula C22H19F3N2O3 B2773529 N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-48-9

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2773529
CAS No.: 1004393-48-9
M. Wt: 416.4
InChI Key: XQGHGUFSRPIIGA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a trifluoromethyl group and a methoxy-methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the methoxy-methylphenyl substitution.

    Methoxyphenylboronic acid: Contains the methoxyphenyl group but differs in the boronic acid functionality.

Uniqueness

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and methoxy-methylphenyl groups makes it a versatile compound for various applications.

Biological Activity

N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Structural Overview

The compound's molecular formula is C22H19F3N2O3C_{22}H_{19}F_{3}N_{2}O_{3} with a molecular weight of approximately 424.39 g/mol. Its structure includes a dihydropyridine ring, a trifluoromethyl group, and a methoxy-substituted methylphenyl moiety, which may contribute to its reactivity and interaction with biological systems .

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could lead to therapeutic effects in diseases where these enzymes are overactive.
  • Receptor Binding : Research indicates that the compound may interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes .

3.1 Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

3.2 Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

4. Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer effectsSignificant reduction in tumor size in xenograft models
Study BAssess anti-inflammatory propertiesDecreased levels of inflammatory markers in animal models
Study CInvestigate receptor interactionsIdentified binding affinity for specific GPCRs associated with pain management

5. Comparative Analysis

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential:

Compound NameStructural FeaturesBiological Activity
Compound XDihydropyridine core with different substitutionsModerate anticancer activity
Compound YSimilar dihydropyridine structure but lacks trifluoromethyl groupLow anti-inflammatory effects

These comparisons highlight how slight modifications in structure can lead to significant variations in biological activity.

6. Future Directions

Research is ongoing to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To clarify specific pathways involved in its biological effects.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-14-6-8-19(30-2)18(10-14)26-21(29)16-7-9-20(28)27(13-16)12-15-4-3-5-17(11-15)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGHGUFSRPIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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